molecular formula C8H4ClIN2O2 B1402777 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid CAS No. 1260386-87-5

5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

Cat. No. B1402777
CAS RN: 1260386-87-5
M. Wt: 322.49 g/mol
InChI Key: ATFXUEUBWDIJPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is a halogenated heterocycle . It is a solid compound with the empirical formula C8H4ClIN2O . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid can be represented by the SMILES string Clc1cc2c(I)c[nH]c2nc1C=O . The InChI key for this compound is CYDZWQDJKFBYHT-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is a solid . Its empirical formula is C8H4ClIN2O and its molecular weight is 306.49 . The SMILES string representation of its structure is Clc1cc2c(I)c[nH]c2nc1C=O .

Scientific Research Applications

Synthesis of Halogenated Heterocycles

Halogenated heterocycles are crucial in medicinal chemistry due to their pharmacological properties. The compound can serve as a precursor in the synthesis of various halogenated heterocyclic compounds. These structures are often found in drugs that exhibit anti-inflammatory, antimicrobial, and anticancer activities .

Fibroblast Growth Factor Receptor Inhibitors

Derivatives of 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid have been evaluated for their potential as fibroblast growth factor receptor (FGFR) inhibitors. FGFRs are implicated in various types of cancer, and inhibitors can be used to control cell proliferation and angiogenesis .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClIN2O2/c9-4-1-3-5(10)2-11-7(3)12-6(4)8(13)14/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFXUEUBWDIJPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CNC2=NC(=C1Cl)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Reactant of Route 2
5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Reactant of Route 3
5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Reactant of Route 4
5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Reactant of Route 5
5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Reactant of Route 6
5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

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